molecular formula C14H14N2O3 B2693627 (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 891052-82-7

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Katalognummer B2693627
CAS-Nummer: 891052-82-7
Molekulargewicht: 258.277
InChI-Schlüssel: HBMHOAKMAJTMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide” is a chemical compound. It is also known as "2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-" . It is a versatile compound with potential applications in diverse scientific research due to its unique properties and structure.


Synthesis Analysis

A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .

Wirkmechanismus

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. BTK is a key regulator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the induction of apoptosis in B-cells and reduces tumor growth in preclinical models of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK without affecting other kinases in the same family, such as Tec and interleukin-2-inducible T-cell kinase (ITK). This selectivity reduces the risk of off-target effects and improves the safety profile of the drug. This compound has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of B-cell malignancies that involve the central nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to penetrate the blood-brain barrier, and its promising preclinical results in B-cell malignancies. However, this compound has some limitations, such as its irreversible binding to BTK, which may limit its use in certain contexts, and its potential for drug-drug interactions with other medications that also target BTK.

Zukünftige Richtungen

There are several potential future directions for the development of (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, including:
1. Clinical trials in patients with B-cell malignancies to assess the safety and efficacy of the drug.
2. Combination therapy with other drugs that target different components of the BCR signaling pathway to improve treatment outcomes.
3. Development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
4. Investigation of the potential use of this compound in other diseases that involve BTK, such as autoimmune disorders and inflammatory diseases.
5. Exploration of the potential use of this compound in combination with immunotherapy agents to enhance anti-tumor immune responses.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potential for the treatment of B-cell malignancies. Further research is needed to assess the safety and efficacy of the drug in clinical trials and to explore its potential use in other diseases and in combination with other therapies.

Synthesemethoden

The synthesis of (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves several steps, starting from the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopropylamine to form 4-hydroxy-3-methoxy-N-cyclopropylbenzamide. This intermediate is then reacted with ethyl cyanoacetate and a base to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in B-cells. In vivo studies have demonstrated that this compound reduces tumor growth and prolongs survival in mouse models of CLL and MCL.

Eigenschaften

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-13-7-9(2-5-12(13)17)6-10(8-15)14(18)16-11-3-4-11/h2,5-7,11,17H,3-4H2,1H3,(H,16,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMHOAKMAJTMME-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.